Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
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Overview
Description
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate: is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs) form an important class of isoquinoline alkaloids, which exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It has been suggested that the presence of a substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the thiq scaffold .
Biochemical Pathways
It is known that thiqs have been explored for the c (1)-functionalization with alkynes .
Pharmacokinetics
It is known that the compound is stored in an inert atmosphere at 2-8°c , suggesting that it may have specific storage requirements for maintaining stability and bioavailability.
Result of Action
It is known that 1-methyl-1,2,3,4-tetrahydroisoquinoline demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Action Environment
It is known that the compound is stored in an inert atmosphere at 2-8°c , suggesting that specific environmental conditions may be necessary for maintaining its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 6-fluoro-1,2,3,4-tetrahydroisoquinoline.
Esterification: The carboxyl group at the 7-position is esterified using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.
Substitution: The fluorine atom at the 6-position can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, helping to elucidate the structure-activity relationships of various biological targets.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of neuroprotection and anti-inflammatory therapies.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Comparison with Similar Compounds
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate: Similar structure but with the ester group at the 8-position.
1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: A hydroxylated derivative with neuroprotective properties.
N-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct biological activities.
Uniqueness: Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate stands out due to the specific positioning of the fluorine atom and the ester group, which confer unique chemical reactivity and biological activity. Its fluorinated structure enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)9-4-8-6-13-3-2-7(8)5-10(9)12/h4-5,13H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXAYGCQYOVMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2CCNCC2=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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